N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Antimicrobial resistance Gram-positive pathogens Structure-activity relationship

Differentiated by its dual privileged fragment architecture—p-tolyl urea and 3-chloro-4-methylphenyl acetamide—this thiazole-urea-acetamide is a unique CYP3A inhibitor scaffold for HIV booster optimization. Unlike simpler thiazoles, it enables direct SAR comparison of co-presented MIC-lowering substituents. With computed TPSA (111 Ų) and XLogP3 (4) favorable for oral bioavailability, it is an ideal probe for PAMPA, Caco-2 permeability, and PK enhancement studies. Secure this structurally distinct reference compound for your antiretroviral lead optimization pipeline.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
CAS No. 921499-20-9
Cat. No. B2385781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-20-9
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C20H19ClN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
InChIKeyQPPHPHYEERQMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-20-9): Compound Identity, Class, and Procurement-Relevant Characteristics


N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-20-9) is a synthetic thiazole-urea-acetamide hybrid molecule (C20H19ClN4O2S, MW 414.9 g/mol) [2]. It is formally classified in authoritative pharmacological ontologies as a carbamate and thiazole derivative that functions as a cytochrome P450 CYP3A inhibitor, intended to elevate plasma concentrations of co-administered anti-HIV agents in combination therapy for HIV infection [1]. The compound features a 1,3-thiazole core substituted at the 2-position with a p-tolyl urea moiety and at the 4-position with an N-(3-chloro-4-methylphenyl)acetamide side chain, a substitution pattern that distinguishes it from structurally simpler thiazole derivatives and from the clinically established CYP3A booster cobicistat [1] [3]. Key computed properties include an XLogP3 of 4, a topological polar surface area (TPSA) of 111 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [2].

Why N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by In-Class Thiazole Analogs


Thiazole-urea-acetamides are not a uniform compound class. Substitution at the urea terminus and the acetamide aryl ring exerts profound influence on both target engagement and physicochemical properties. In systematic antimicrobial SAR studies of 2-aminothiazole derivatives, p-tolyl and m-chlorophenyl substituents on the arylamino moiety (compounds 4b and 4g) yielded the lowest minimum inhibitory concentration values against Gram-positive species, demonstrating that these specific substituent patterns are non-redundant [1]. The target compound uniquely combines both privileged fragments—3-chloro-4-methylphenyl on the acetamide side and p-tolyl on the urea side—within a single thiazole-4-acetamide scaffold bearing a urea bridge at the 2-position, a connectivity that is absent from simpler 2-amino-4-arylacetamidothiazoles. Furthermore, its CYP3A inhibitor classification is explicitly linked to the thiazole-carbamate/urea pharmacophore architecture [2]; substituting either the p-tolyl urea or the 3-chloro-4-methylphenyl acetamide with unsubstituted phenyl or other aryl groups would alter both the CYP3A inhibitory pharmacophore and the calculated logP/TPSA balance (XLogP3 = 4, TPSA = 111 Ų) [3], potentially compromising membrane permeability or target binding. The quantitative evidence below substantiates why these structural distinctions translate into functionally meaningful differentiation.

Quantitative Differentiation Evidence for N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


Antimicrobial Substituent Potency: p-Tolyl and m‑Chlorophenyl Moieties Deliver Lowest MIC Values in 2‑Aminothiazole Series

In a series of fifteen 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles (4a–o) evaluated for in vitro antibacterial activity, the p-tolyl-substituted compound 4b and the m-chlorophenyl-substituted compound 4g exhibited the lowest minimum inhibitory concentration (MIC) values against Gram-positive species, outperforming all other aryl variants in the set [1]. Although the target compound was not directly tested in this study, it incorporates both privileged substituents simultaneously—p-tolyl via the urea linkage and 3-chloro-4-methylphenyl via the acetamide—within a thiazole-4-acetamide scaffold that is synthetically accessible from the same ω-bromoacetoacetanilide precursor class described by Madhura et al. [1].

Antimicrobial resistance Gram-positive pathogens Structure-activity relationship

CYP3A Inhibitor Pharmacological Classification vs. Structurally Distinct Boosters Cobicistat and Ritonavir

The compound is formally catalogued in the MeSH ontological system as a 'carbamate and thiazole derivative that functions as a CYTOCHROME P450 CYP3A INHIBITOR to enhance the concentration of ANTI-HIV AGENTS, with which it is used in combination, for the treatment of HIV INFECTIONS' [1]. This places it in the same functional category as the FDA-approved booster cobicistat (also a carbamate-thiazole CYP3A inhibitor). However, unlike cobicistat—which bears a 2-isopropylthiazol-4-ylmethyl carbamate side chain—the target compound employs a distinct thiazole-4-acetamide scaffold with a p-tolyl urea at the 2-position, offering a structurally differentiated pharmacophore for CYP3A inhibition [1].

CYP3A4 inhibition HIV pharmacokinetic boosting Drug-drug interaction

Physicochemical Property Differentiation: XLogP, TPSA, and H‑Bond Profile vs. Common Thiazole Analogs

The target compound's computed physicochemical profile—XLogP3 = 4, TPSA = 111 Ų, HBD = 3, HBA = 4, rotatable bonds = 5 [1]—places it within favorable oral drug-like space (TPSA < 140 Ų, XLogP < 5) but distinguishes it from closely related thiazole analogs. For comparison, the N-(3-chloro-4-methylphenyl)-N'-(1,3-thiazol-2-yl)urea fragment (CAS 275800-96-9, MW 267.74) has a lower TPSA (~70 Ų, estimated) and lacks the acetamide linker and second aryl ring, while the simpler 2-acetamidothiazole core (MW 142.18) has a TPSA of approximately 55–60 Ų [2]. The additional phenylacetamide extension and p-tolyl urea in the target compound increase both TPSA and logP, modulating membrane permeability and solubility relative to these smaller fragments—a critical consideration for cell-based assay performance and in vivo exposure [1].

Lipophilicity Drug-likeness Permeability

Structural Differentiation: Urea Bridge at Thiazole C2 vs. Amino/Arylamino Linkages in Analog Series

The target compound possesses a urea linkage (-NH-CO-NH-) connecting the p-tolyl group to the thiazole C2 position. This contrasts with the 2-amino and 2-arylamino thiazole series 4a–o described by Madhura et al., which employ a direct C–N bond between the aryl group and thiazole [1]. The urea insertion introduces an additional hydrogen-bonding donor/acceptor pair and extends the distance between the p-tolyl ring and the thiazole core by approximately 2.3 Å (based on standard C–N and C=O bond lengths). This structural feature is shared with the CYP3A inhibitor pharmacophore found in cobicistat and ritonavir, where carbamate or urea linkages contribute to heme iron coordination and/or apoprotein hydrogen bonding within the CYP3A4 active site [2].

Scaffold hopping Thiazole functionalization Urea pharmacophore

Procurement-Driven Application Scenarios for N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


HIV Pharmacoenhancer Discovery: Next-Generation CYP3A Booster Scaffold Exploration

The compound's MeSH-classified function as a CYP3A inhibitor and anti-HIV agent booster [1] positions it as a chemically distinct alternative to cobicistat for structure-activity relationship (SAR) campaigns. Medicinal chemistry teams seeking to diversify beyond the carbamate chemotype can use this urea-bridged thiazole-4-acetamide as a core scaffold for systematic variation of the p-tolyl and 3-chloro-4-methylphenyl termini. The computed TPSA (111 Ų) and XLogP3 (4) [2] fall within the range considered favorable for oral bioavailability, supporting its suitability for lead optimization programs targeting once-daily boosted antiretroviral regimens.

Antimicrobial Hit Expansion Leveraging Privileged Substituent Combinations

Both p-tolyl and m-chlorophenyl substituents have been independently validated as MIC-lowering moieties in 2-amino/2-arylamino thiazole antimicrobial series [3]. The target compound's concurrent incorporation of 3-chloro-4-methylphenyl (acetamide side) and p-tolyl (urea side) on a single thiazole-4-acetamide platform provides a structurally integrated probe for testing whether co-presentation of both privileged fragments yields additive or synergistic antibacterial potency. Procurement of this compound enables direct head-to-head MIC comparison against the individually optimized analogs (4b and 4g) under standardized CLSI broth microdilution conditions.

Physicochemical Benchmarking and Permeability Profiling in Thiazole-Acetamide Chemical Space

With its balanced TPSA (111 Ų) and moderate lipophilicity (XLogP3 = 4), this compound serves as a reference point for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies within the thiazole-urea-acetamide series [2]. Its 3 H-bond donors and 4 H-bond acceptors exceed those of simpler 2-aminothiazole fragments, enabling systematic investigation of how incremental H-bond capacity affects passive permeability and efflux ratio in this chemotype. Such data directly inform procurement decisions for compound libraries intended for intracellular target screening.

Patent Landscape Analysis and Freedom-to-Operate Assessment for CYP3A-Modulating Thiazole Derivatives

The compound is structurally related to the thiazole-urea chemotype claimed in patent family WO2009/071650 (amide compounds as boosters of antivirals) [4], which describes CYP450-inhibiting thiazole derivatives for pharmacokinetic enhancement of antiviral drugs. However, the specific combination of 3-chloro-4-methylphenyl acetamide and p-tolyl urea at the thiazole 4- and 2-positions, respectively, represents a distinct substitution pattern. IP and procurement teams evaluating freedom-to-operate for HIV booster development can use this compound as a reference structure to delineate the claimed chemical space and identify unclaimed regions for composition-of-matter patent filing.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.